BIM-23627 Trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

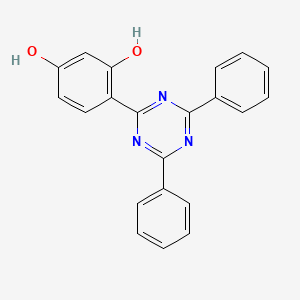

The molecular weight of BIM-23627 Trifluoroacetate is 1161.85 g/mol and its chemical formula is C₅₈H₆₉ClN₁₂O₈S₂ . It contains a disulfide bond . For a detailed molecular structure, a consultation with a chemical expert or a specialized database may be necessary.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 1161.85 g/mol and a chemical formula of C₅₈H₆₉ClN₁₂O₈S₂ . It is recommended to be stored at temperatures below -15°C . For more detailed physical and chemical property data, a consultation with a chemical expert or a specialized database may be necessary.Applications De Recherche Scientifique

Catalyst Preparation and Activity : A study by Li et al. (2009) explored the use of a heterometallic complex [Bi(2)Pd(2)(O(2)CCF(3))(10)(HO(2)CCF(3))(2)], obtained by reacting Bi(III) trifluoroacetate/trifluoroacetic acid adduct with unsolvated trinuclear Pd(II) trifluoroacetate, as a precursor for preparing bimetallic Pd-Bi carbon-supported catalysts. These catalysts demonstrated increased activity compared to reference materials prepared from homometallic Pd and Bi precursors (Li et al., 2009).

Improved Synthesis Procedures : Research by Liang and Ciufolini (2008) reported the use of Trifluoroacetic acid (TFA) as an effective promoter in the oxidative amidation of 4-substituted phenols, enhancing yields and simplifying isolation and purification procedures (Liang & Ciufolini, 2008).

Chemical Synthesis and Structure Studies : Dikarev and Li (2004) synthesized Bismuth(II) trifluoroacetate, the first inorganic salt of bismuth in oxidation state +2. The study provided insights into its structure and properties, including its use in solution chemistry and as a precursor for pi-adducts with arenes (Dikarev & Li, 2004).

Oxidative Trifluoromethylation in Organic Synthesis : Yang et al. (2013) developed a method for the direct oxidative trifluoromethylation of unsymmetrical biaryls using trifluoromethanesulfinate and phenyliodine bis(trifluoroacetate), enhancing selectivity in electron-rich arenes (Yang et al., 2013).

Applications in Organic Synthesis : López and Salazar (2013) reviewed the synthetic applications of Trifluoroacetic acid (TFA), highlighting its diverse uses as a solvent, catalyst, and reagent in various chemical transformations, such as functional group deprotections and trifluoromethylations (López & Salazar, 2013).

Anionic Bismuth Oxido Clusters Research : Andleeb et al. (2017) investigated BiPh3 and trifluoroacetic acid reactions in the presence of Ag2O, leading to the formation of anionic bismuth oxido clusters with pendant silver cations. This research contributes to the understanding of cluster chemistry and coordination polymers (Andleeb et al., 2017).

Mécanisme D'action

Target of Action

BIM-23627 Trifluoroacetate is a somatostatin antagonist that selectively binds with high affinity to the human somatostatin receptor subtype 2 (hsst2) . The hsst2 is primarily located on pituitary somatotrophs and is involved in the regulation of hormone secretion .

Mode of Action

The compound binds to the hsst2, but it is completely inactive in stimulating intracellular calcium mobilization . This suggests that this compound acts as an antagonist, blocking the receptor’s normal function without triggering the usual cellular response.

Biochemical Pathways

The somatostatin receptor subtype 2 (SSTR-2) is known to inhibit cAMP generation in many cell types . By antagonizing this receptor, this compound may alter the production of kit ligand (KL), a protein that promotes initiation of follicle growth . This could potentially affect folliculogenesis, the process of follicle development .

Result of Action

Both KL and this compound have been observed to trigger a reduction of the percentages of primordial follicles and an increase of the percentages of primary and secondary follicles when compared with control ovaries from the same animal . This suggests that this compound may play a role in stimulating the transition from resting to early growing follicles .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound’s GH-releasing activity was evaluated in anesthetized adult rats and in freely moving 10-day-old rats . In addition, the compound’s effects on the GH response to GHRH were tested after short-term high-dose dexamethasone treatment in young male rats . These studies suggest that the compound’s action, efficacy, and stability may vary depending on the physiological state and age of the organism, as well as the presence of other substances in the body .

Analyse Biochimique

Biochemical Properties

BIM-23627 Trifluoroacetate interacts with the human somatostatin receptor subtype 2 (hsst2). The IC₅₀ values of this compound to the five human somatostatin receptor subtypes were 2757 nM (hsst1), 6.4 nM (hsst2), 44 nM (hsst3), 423 nM (hsst4), and 86.5 nM (hsst5) . This indicates that this compound has a high affinity for hsst2, which plays a crucial role in its biochemical reactions.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to stimulate in vitro resting follicle growth in the neonatal mouse ovary . It does this by reducing the percentages of primordial follicles and increasing the percentages of primary and secondary follicles .

Molecular Mechanism

The molecular mechanism of this compound involves its high affinity binding to the human somatostatin receptor subtype 2 (hsst2). Despite this binding, it is completely inactive in stimulating intracellular calcium mobilization . This suggests that this compound exerts its effects at the molecular level through a mechanism other than calcium mobilization.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects on cellular function. For example, in a study where pairs of ovaries from 5-day-old mice were incubated in vitro for 15 days in the presence of this compound, it was observed that the compound triggered a reduction of the percentages of primordial follicles and an increase of the percentages of primary and secondary follicles over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving anesthetized adult rats and freely moving 10-day-old rats, this compound was able to counteract the somatostatin-induced inhibition of GH secretion occurring after urethane anesthesia in a dose-dependent manner .

Propriétés

IUPAC Name |

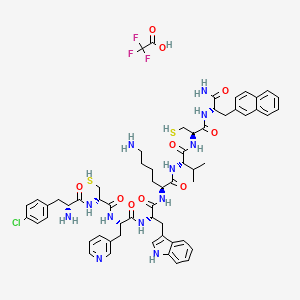

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H71ClN12O8S2.C2HF3O2/c1-33(2)50(58(79)70-49(32-81)56(77)66-45(51(62)72)26-35-16-19-37-11-3-4-12-38(37)24-35)71-53(74)44(15-7-8-22-60)65-55(76)47(28-39-30-64-43-14-6-5-13-41(39)43)68-54(75)46(27-36-10-9-23-63-29-36)67-57(78)48(31-80)69-52(73)42(61)25-34-17-20-40(59)21-18-34;3-2(4,5)1(6)7/h3-6,9-14,16-21,23-24,29-30,33,42,44-50,64,80-81H,7-8,15,22,25-28,31-32,60-61H2,1-2H3,(H2,62,72)(H,65,76)(H,66,77)(H,67,78)(H,68,75)(H,69,73)(H,70,79)(H,71,74);(H,6,7)/t42-,44+,45+,46+,47+,48-,49+,50+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGBKPNRQBRNEX-KBAFCKHGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CS)NC(=O)C(CC6=CC=C(C=C6)Cl)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CC=C5)NC(=O)[C@@H](CS)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H72ClF3N12O10S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1277.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid](/img/structure/B3028884.png)

![N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine](/img/structure/B3028897.png)

![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B3028901.png)